Sodium Tauroursodeoxycholate is a synthetic derivative of ursodeoxycholic acid (UDCA), a naturally occurring bile acid found in bears. [] It is classified as a hydrophilic bile acid and plays a significant role in scientific research as a model compound for studying bile acid metabolism, cholesterol gallstone formation, and as a potential therapeutic agent for various liver diseases. []
One method for synthesizing Sodium Tauroursodeoxycholate involves a multi-step process using ursodesoxycholic acid as the starting material. [] The synthesis involves acetylation and chloride reactions to create a mixed anhydride solution. Taurine is then dissolved in a sodium carbonate solution and added to the mixed anhydride solution. The resulting precipitate is filtered, and the filtrate's pH is adjusted. The solution is then concentrated and dried to obtain crude Sodium Tauroursodeoxycholate, which is further purified through desalting and recrystallization. []
Cholesterol Gallstone Inhibition: Sodium Tauroursodeoxycholate can alter cholesterol gallstone incidence. It is suggested that its efficacy is not directly related to its concentration in bile. []
Improvement of Cholestasis: Sodium Tauroursodeoxycholate can improve estradiol-17 beta-D-glucuronide (E-17G)-induced cholestasis by increasing the biliary excretion rate of E-17G. []
Endoplasmic Reticulum Stress Regulation: Sodium Tauroursodeoxycholate, along with 4-phenylbutyric acid (PBA), can restore ER homeostasis in human lens epithelial cells, preventing epithelial-mesenchymal transition and subsequent cell migration. []
Prevention of Palmitate-induced Effects: Sodium Tauroursodeoxycholate, along with 4-phenylbutyric acid (PBA) and salubrinal, can decrease palmitic acid-induced upregulation of oxidized LDL receptor-1 (LOX-1) in macrophages by inhibiting the endoplasmic reticulum stress response. []
Cholesterol Gallstone Research: Sodium Tauroursodeoxycholate has been used in animal models to study its potential in preventing cholesterol gallstone formation. Studies have shown that it can alter cholesterol gallstone incidence in hamsters. []
Cholestasis Treatment: Research suggests that Sodium Tauroursodeoxycholate can improve estradiol-17 beta-D-glucuronide-induced cholestasis in rats by enhancing biliary excretion of the causative agent. []
Atherosclerosis Research: Sodium Tauroursodeoxycholate has shown potential in preclinical studies for slowing early atherosclerosis in progeria mouse models by inhibiting progerin-induced effects. []
Endoplasmic Reticulum Stress Research: Studies demonstrate the use of Sodium Tauroursodeoxycholate in understanding the role of endoplasmic reticulum stress in various cellular processes, such as epithelial-mesenchymal transition in lens epithelial cells and LOX-1 upregulation in macrophages. [, ]
Bile Acid Metabolism Research: Sodium Tauroursodeoxycholate serves as a tool for investigating the impact of dietary bile salts on biliary bile acid composition and gut microbiota changes in grass carp. []
Liquid Crystal Formation Studies: Research uses Sodium Tauroursodeoxycholate, in conjunction with phosphatidylcholine and cholesterol, to study the formation of liquid crystals from micelles via bilayer membranes, providing insights into biological membrane dynamics. []
Clinical Trials for Atherosclerosis: Further research is needed to translate the promising preclinical findings on Sodium Tauroursodeoxycholate's effect on atherosclerosis in progeria to human clinical trials. []
Combination Therapies: Investigating the efficacy of Sodium Tauroursodeoxycholate in combination with other therapeutic agents, particularly for conditions like progeria, could be a promising area of research. []
Gut Microbiota Interactions: Further exploration of the interplay between Sodium Tauroursodeoxycholate, bile acid metabolism, and gut microbiota composition can provide insights into its potential effects on host health and disease. []
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2